molecular formula C11H16N2O4S2 B1230415 1-(4-Methylphenyl)sulfonyl-3-methylsulfonylimidazolidine

1-(4-Methylphenyl)sulfonyl-3-methylsulfonylimidazolidine

Cat. No. B1230415
M. Wt: 304.4 g/mol
InChI Key: NDDDMGSZOXUNDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methylphenyl)sulfonyl-3-methylsulfonylimidazolidine is a sulfonamide.

Scientific Research Applications

Chemical Synthesis and Structural Studies

  • Synthesis and Coordination with Nickel : The compound 1-[(4-methylphenyl)sulfonyl]-2-(2-pyridyl)-2,3-dihydro-1H-benzo[d]imidazole, a related structure to 1-(4-Methylphenyl)sulfonyl-3-methylsulfonylimidazolidine, has been synthesized and its interaction with nickel centers studied. This compound has shown interesting electrochemical interactions when combined with nickel, leading to the formation of complexes characterized by elemental analysis, IR spectroscopy, and magnetic measurements (Bermejo et al., 2000).

Pharmaceutical Research

  • Novel Nonpeptide Inhibitors : A study on substituted 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione derivatives, which are structurally similar to 1-(4-Methylphenyl)sulfonyl-3-methylsulfonylimidazolidine, demonstrated their potential as novel nonpeptide inhibitors. These compounds have been synthesized and evaluated for inhibiting human heart chymase, showing significant potential in medical applications (Niwata et al., 1997).

  • Cytotoxicity in Cancer Cell Lines : Research has also been conducted on the effect of substituents on the phenyl motif of compounds like 4-phenyl-1-benzenesulfonylimidazolidinones. These studies have explored the cytotoxicity of these compounds against human lung and colon cancer cell lines, revealing significant findings for potential anticancer applications (Lee et al., 2000).

  • Anticancer Agent Synthesis and Evaluation : Further investigations into arylsulfonylimidazolidinones, closely related to 1-(4-Methylphenyl)sulfonyl-3-methylsulfonylimidazolidine, have been carried out to evaluate their potential as anticancer agents. These studies involve the synthesis of novel compounds and their in vitro cytotoxicity assessment against various human cell lines (Jung et al., 1996).

Biochemical and Molecular Studies

  • Importance of Imidazolidinone Motif for Cytotoxicity : The role of the imidazolidinone motif, a key component in 1-(4-Methylphenyl)sulfonyl-3-methylsulfonylimidazolidine, has been investigated in the context of cytotoxicity. Studies on analogs have shown that the structural configuration of this motif is crucial for cytotoxic activity against various cancer cell lines (Kim & Jung, 2002).

The scientific research applications of "1-(4-Methylphenyl)sulfonyl-3-methylsulfonylimidazolidine" are diverse, focusing mainly on its role in synthesizing novel compounds with potential medicinal properties. Here's a summary of the key applications:

  • Chemical Synthesis and Coordination Compounds : This compound has been used in chemical syntheses that lead to complex formations with metals. For instance, its interaction with nickel leads to the formation of nickel complexes, characterized by X-ray diffraction studies, elemental analysis, IR spectroscopy, and magnetic measurements (Bermejo et al., 2000).

  • Inhibition of Human Heart Chymase : Derivatives of 1-(4-Methylphenyl)sulfonyl-3-methylsulfonylimidazolidine have been synthesized and evaluated for their ability to inhibit human heart chymase selectively. These derivatives showed high selectivity and potency in inhibiting chymase, which is significant for developing cardiovascular disease treatments (Niwata et al., 1997).

  • Anticancer Applications : The cytotoxic effects of certain derivatives have been studied against human lung and colon cancer cell lines. The structure-activity relationship analysis revealed the importance of specific substituents for enhancing anticancer activity (Lee et al., 2000).

  • Antimicrobial Activity : Compounds derived from 1-(4-Methylphenyl)sulfonyl-3-methylsulfonylimidazolidine have shown good antimicrobial activity. This is particularly true for sulfonamide derivatives which have been effective against various bacteria and fungi, indicating their potential as antimicrobial agents (Janakiramudu et al., 2017).

  • Aldose Reductase Inhibitors and Antioxidant Activity : Some derivatives have been synthesized and evaluated for their activity as aldose reductase inhibitors and antioxidants, showing promising results, especially in contexts related to long-term diabetic complications (Alexiou & Demopoulos, 2010).

properties

Product Name

1-(4-Methylphenyl)sulfonyl-3-methylsulfonylimidazolidine

Molecular Formula

C11H16N2O4S2

Molecular Weight

304.4 g/mol

IUPAC Name

1-(4-methylphenyl)sulfonyl-3-methylsulfonylimidazolidine

InChI

InChI=1S/C11H16N2O4S2/c1-10-3-5-11(6-4-10)19(16,17)13-8-7-12(9-13)18(2,14)15/h3-6H,7-9H2,1-2H3

InChI Key

NDDDMGSZOXUNDX-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(C2)S(=O)(=O)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(C2)S(=O)(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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